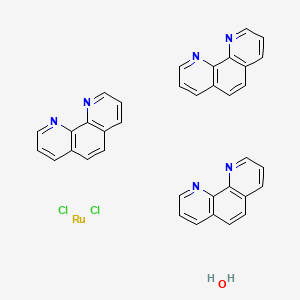

Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate

Description

Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate ([Ru(Phen)₃]²⁺) is a ruthenium-based coordination complex with the formula C₃₆H₂₄Cl₂N₆Ru·xH₂O (molecular weight ~730.6). It appears as orange-red crystals or powder, is slightly water-soluble, and exhibits a luminescence lifetime of ~1 µs . Its photophysical properties, including excitation at 450–460 nm and emission at ~600 nm , make it suitable for applications such as:

- Temperature-sensitive paints (TSPs) for aerodynamic testing in hypersonic wind tunnels .

- Oxygen sensing in extracellular environments due to oxygen-dependent luminescence quenching .

- Biological staining of hydrophobic cellular structures and DNA interaction studies .

- Synthesis of polyoxometalate (POM) complexes for catalytic and materials science applications .

Key advantages include biocompatibility, visible-light excitation, and compatibility with diverse polymer matrices (e.g., polyacrylic acid) for TSP formulations .

Structure

3D Structure of Parent

Properties

IUPAC Name |

dichlororuthenium;1,10-phenanthroline;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C12H8N2.2ClH.H2O.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;/h3*1-8H;2*1H;1H2;/q;;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNGRGQLNAWTJI-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.Cl[Ru]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H26Cl2N6ORu | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746558 | |

| Record name | Dichlororuthenium--1,10-phenanthroline--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

730.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207802-45-7 | |

| Record name | Dichlororuthenium--1,10-phenanthroline--water (1/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate is typically synthesized by reacting ruthenium trichloride with 1,10-phenanthroline in an aqueous solution. The reaction is carried out under reflux conditions, and the product is isolated by precipitation with an appropriate solvent .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with optimization for larger scale production. This includes controlling the reaction temperature, concentration of reactants, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.

Reduction: It can be reduced to lower oxidation states.

Substitution: Ligand substitution reactions where the 1,10-phenanthroline ligands can be replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ceric ammonium nitrate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

Substitution: Ligand exchange reactions often use other nitrogen-containing ligands under mild heating.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of ruthenium complexes with different ligands .

Scientific Research Applications

Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate is a coordination complex of ruthenium, represented by the formula [Ru(phen)3]Cl2·xH2O, where "phen" is 1,10-phenanthroline. This compound, known for its orange to red color, is used across various scientific fields because of its unique photochemical and photophysical properties.

Scientific Research Applications

This compound has found applications in chemistry, biology, medicine, and industry.

Chemistry this compound is used as a photoredox catalyst in organic synthesis and as a probe in fluorescence quenching studies. It also serves as a catalyst in organic transformations and as a photosensitizer in photochemical reactions.

Biology The compound is investigated for its phototoxicity and oxygen sensitivity in biological systems, including chicken embryo chorioallantoic membrane studies . Its potential as an anticancer agent, due to its ability to intercalate with DNA, is also under investigation.

Medicine this compound is explored for potential use in photodynamic therapy because it can generate singlet oxygen upon light irradiation. It can also be used for non-invasive measurements of oxygen in biological tissues, aiding studies on cellular respiration and tissue viability.

Industry This compound is utilized in the development of photoreactors and as a component in molecular sieves. It is also used in the development of luminescent materials and sensors, due to its photophysical properties. this compound can be used to imprint mesoporous molecular sieves, introducing functionalities for targeted applications.

Detailed Applications

- Oxygen Sensor: this compound functions as an oxygen sensor because its luminescence changes in response to the presence of oxygen. This allows researchers to measure oxygen levels in biological tissues and other environments. The oxygen sensitivity of dichlorotris(1, 10-phenanthroline)-ruthenium(II) hydrate, or Ru(Phen), has been studied in vivo using a dedicated optical fiber–based, time-resolved spectrometer in the chicken embryo chorioallantoic membrane . After intravenous injection, Ru(Phen)’s luminescence lifetime presents an easily detectable pO dependence at a low drug dose and low fluence .

- Photocatalysis: The compound's light-absorbing properties make it a candidate for photocatalysis applications, including hydrogen production from water splitting and organic pollutant degradation.

- DNA Interaction Studies: The complex's positively charged nature allows it to interact with negatively charged DNA molecules, making it useful for studying DNA interactions and designing DNA-based sensors.

- Photodynamic Therapy: this compound's sensitivity to light makes it a candidate for applications in photodynamic therapy and environmental monitoring.

Mechanism of Action

The mechanism by which Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate exerts its effects involves its ability to absorb light and undergo photochemical reactions. Upon light absorption, the compound can generate reactive oxygen species, such as singlet oxygen, which can interact with biological molecules and cause phototoxic effects .

Comparison with Similar Compounds

Comparison with Similar Ruthenium Complexes

Luminescence and Sensing Properties

Table 1: Comparative Photophysical and Functional Properties

Key Observations:

- Response Time : [Ru(Phen)₃]²⁺’s 1 µs lifetime enables millisecond-resolution measurements in shock wind tunnels, outperforming Eu(TTA) (~500 µs) .

- Oxygen Sensitivity : Both [Ru(Phen)₃]²⁺ and [Ru(dpp)₃]²⁺ follow Stern-Volmer quenching, but [Ru(dpp)₃]²⁺ is tailored for hydrophobic matrices, while [Ru(Phen)₃]²⁺ is hydrophilic and extracellularly compatible .

- Biological Utility : [Ru(Phen)₃]²⁺ binds to DNA, enhancing luminescence intensity and lifetime , a feature absent in [Ru(bpy)₃]²⁺ or Eu(TTA).

Biological Activity

Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate, commonly referred to as Ru(phen)₃Cl₂·H₂O, is a coordination complex with significant biological implications. This compound features a central ruthenium(II) ion coordinated to three bidentate 1,10-phenanthroline ligands and two chloride ions, often accompanied by water molecules in its hydrated form. Its unique photophysical properties make it a candidate for various applications in biochemistry and photomedicine.

Photodynamic Therapy and Anticancer Applications

One of the most promising applications of this compound is in photodynamic therapy (PDT) . This compound can generate singlet oxygen upon light activation, a reactive species known to induce cell death in malignant tissues while sparing healthy cells. Research has demonstrated its effectiveness in targeting cancer cells through selective phototoxicity.

Case Study: Chicken Embryo Chorioallantoic Membrane (CAM)

In a study utilizing the chicken embryo chorioallantoic membrane model, Ru(phen)₃Cl₂·H₂O was injected to assess its impact on cellular respiration and tissue viability. The results indicated that the compound's luminescence lifetime is sensitive to oxygen levels, providing a non-invasive means to measure tissue oxygenation. The phototoxic threshold was determined to be significantly higher than the fluence required for effective oxygen measurement, indicating its potential for safe clinical applications .

Oxygen Sensing and Cellular Respiration

This compound also exhibits remarkable oxygen-sensing capabilities . Its luminescence properties change in response to varying oxygen concentrations, allowing it to function as an effective probe for monitoring cellular respiration in biological systems.

The interaction of Ru(phen)₃Cl₂·H₂O with oxygen is primarily through fluorescence quenching . This property enables researchers to utilize it for real-time measurements of oxygen levels in tissues, which can be critical for understanding metabolic processes and assessing tissue viability .

Comparative Biological Activity

The biological activity of this compound can be compared with other ruthenium complexes:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tris(2,2'-bipyridine)ruthenium(II) chloride | Coordination Complex | Stronger luminescence properties |

| Dichlorobis(2,2'-bipyridine)ruthenium(II) | Coordination Complex | Less effective in oxygen sensing |

| Ruthenium(II) polypyridyl complexes | Coordination Complex | Varies widely in ligand types |

| Dichloro(4,4'-dimethyl-2,2'-bipyridine)ruthenium(II) | Coordination Complex | More stability but reduced reactivity |

This compound stands out due to its strong binding affinity to DNA and unique fluorescence properties that enhance its utility in both biological and industrial applications .

Q & A

Q. What are the critical parameters for optimizing the synthesis of dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate?

Answer: The synthesis involves refluxing RuCl₃·xH₂O with 1,10-phenanthroline in ethanol with catalytic HCl. Key parameters include:

- Reaction duration : Extended reflux times (e.g., 40–72 hours) improve ligand coordination and yield .

- Solvent choice : Ethanol or dimethylformamide (DMF) enhances solubility of reactants and intermediates .

- Purification : Recrystallization from hot water or chromatography (for substituted ligands) ensures high-purity products .

- Acid concentration : Trace HCl prevents hydrolysis of Ru(III) intermediates to Ru(IV) oxides, which can reduce yield .

Q. How can researchers verify the purity and structural integrity of this complex?

Answer:

- Elemental analysis : Confirm stoichiometry (e.g., C, H, N, Cl, Ru content) .

- UV-Vis spectroscopy : Characterize absorption maxima (e.g., λₐbₛ ≈ 446 nm for [Ru(phen)₃]²⁺) and compare with literature .

- Emission spectroscopy : Measure λₑₘ (~600 nm) to assess photophysical consistency .

- Single-crystal X-ray diffraction : Resolve ligand coordination geometry and confirm hydration state .

Advanced Research Questions

Q. How do ligand modifications (e.g., 4,7-diphenyl substitution) influence the photophysical properties of Ru-phenanthroline complexes?

Answer: Substituted ligands alter electronic transitions and steric effects:

- Extended conjugation : 4,7-Diphenyl-1,10-phenanthroline redshifts absorption (λₐbₛ ~465 nm) and emission (λₑₘ ~625 nm) due to enhanced π-π* transitions .

- Solvatochromism : Bulky substituents reduce solvent quenching, improving luminescence quantum yields in polar media .

- Oxygen sensitivity : Diphenyl derivatives exhibit stronger oxygen-dependent emission, making them suitable for optical oxygen sensors .

Q. How should researchers address contradictions in reported emission quantum yields across studies?

Answer: Discrepancies often arise from:

- Experimental conditions : Oxygen presence (quenches luminescence), solvent polarity, and temperature must be standardized .

- Crystallinity : Amorphous vs. crystalline samples show varying emission intensities; annealing or recrystallization may resolve inconsistencies .

- Instrument calibration : Use reference dyes (e.g., [Ru(bpy)₃]²⁺) to normalize quantum yield measurements .

Q. What methodological frameworks are recommended for studying electron-transfer mechanisms in Ru-phenanthroline complexes?

Answer:

- Time-resolved spectroscopy : Use femtosecond transient absorption to track excited-state dynamics (e.g., metal-to-ligand charge transfer) .

- Electrochemical analysis : Cyclic voltammetry identifies redox potentials (e.g., Ru²⁺/Ru³⁺ couples) and correlates them with catalytic activity .

- Computational modeling : Density functional theory (DFT) predicts electronic structures and reaction pathways, validated against experimental data .

Experimental Design & Data Analysis

Q. How can factorial design improve the optimization of Ru-phenanthroline complex synthesis?

Answer: A 2³ factorial design could evaluate:

Q. What strategies mitigate instability of Ru-phenanthroline hydrates during storage?

Answer:

- Desiccation : Store under argon/vacuum to prevent hydration/dehydration phase changes .

- Light protection : Amber vials reduce photodegradation of the Ru center .

- Temperature control : –20°C storage minimizes thermal decomposition of labile ligands .

Theoretical & Methodological Frameworks

Q. How can researchers align studies of this complex with coordination chemistry theory?

Answer:

- Ligand field theory : Predict d-orbital splitting and electronic transitions using spectrochemical series (e.g., phenanthroline as a strong-field ligand) .

- Marcus theory : Model electron-transfer kinetics in catalytic applications (e.g., water oxidation) .

- Supramolecular chemistry : Study host-guest interactions using the complex’s rigid geometry for molecular recognition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.